![molecular formula C6H11N5O B2837191 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide CAS No. 1182905-65-2](/img/structure/B2837191.png)
2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can be established by NMR and MS analysis .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For instance, they can be used in the synthesis of new 3-amino-1,2,4-triazole derivatives containing an alkylamide moiety .Scientific Research Applications
- 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, aiming to identify novel drug candidates. The compound’s unique structure and interactions with biological receptors make it an intriguing target for further study .
- The N–C–S linkage in the 1,2,4-triazole scaffold contributes to its antimicrobial activity. Several medicines, including Fluconazole and Anastrozole, contain the 1,2,4-triazole group. Researchers continue to explore derivatives of this compound for their effectiveness against various pathogens .
- 1,2,4-Triazoles have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them relevant in the context of chronic inflammatory diseases .
- Researchers have investigated the antioxidant properties of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases .
- The 1,2,4-triazole scaffold has been explored for its analgesic effects. Understanding its mechanisms of action can lead to the development of pain-relieving medications .
- Beyond its pharmacological applications, 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide has potential as an organic catalyst. Researchers investigate its role in various chemical reactions and catalytic processes .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Potential
Antioxidant Effects
Analgesic Properties
Organic Catalysts
Future Directions
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-10(2)5(12)3-11-4-8-6(7)9-11/h4H,3H2,1-2H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJULJUUOGRMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=NC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
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